(Z)-methyl 2-(2-((cyclopropanecarbonyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate
CAS No.: 865198-24-9
Cat. No.: VC6726514
Molecular Formula: C14H13FN2O3S
Molecular Weight: 308.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 865198-24-9 |
|---|---|
| Molecular Formula | C14H13FN2O3S |
| Molecular Weight | 308.33 |
| IUPAC Name | methyl 2-[2-(cyclopropanecarbonylimino)-6-fluoro-1,3-benzothiazol-3-yl]acetate |
| Standard InChI | InChI=1S/C14H13FN2O3S/c1-20-12(18)7-17-10-5-4-9(15)6-11(10)21-14(17)16-13(19)8-2-3-8/h4-6,8H,2-3,7H2,1H3 |
| Standard InChI Key | SRFZOUBLNNZUFM-PEZBUJJGSA-N |
| SMILES | COC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3CC3 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure is defined by three key components:
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Fluorobenzo[d]thiazole Ring: A bicyclic system comprising a benzene ring fused to a thiazole (sulfur- and nitrogen-containing heterocycle), substituted with a fluorine atom at the 6-position.
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Cyclopropanecarbonyl Imino Group: A cyclopropane ring conjugated to a carbonyl-imine functional group, introducing strain and electronic asymmetry .
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Methyl Ester Side Chain: An acetoxy-methyl group attached to the thiazole nitrogen, contributing to solubility and metabolic stability.
The (Z)-configuration of the imine double bond is critical for maintaining the compound’s spatial arrangement and biological interactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Registry Number | 865198-24-9 |
| Molecular Formula | C₁₄H₁₃FN₂O₃S |
| Molecular Weight | 308.33 g/mol |
| IUPAC Name | Methyl 2-[2-(cyclopropanecarbonylimino)-6-fluoro-1,3-benzothiazol-3-yl]acetate |
| SMILES | COC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3CC3 |
Synthesis and Optimization
Synthetic Pathways
The synthesis involves sequential functionalization of the benzo[d]thiazole core:
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Thiazole Formation: Condensation of 2-amino-6-fluorothiophenol with methyl glycolate under oxidative conditions yields the 6-fluorobenzo[d]thiazole intermediate.
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Imine Incorporation: Reaction with cyclopropanecarbonyl chloride introduces the imine linkage, with careful control of stoichiometry to favor the (Z)-isomer.
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Esterification: Methanol-mediated esterification of the acetic acid side chain completes the synthesis.
Table 2: Critical Reaction Parameters
| Step | Conditions | Yield Optimization |
|---|---|---|
| Thiazole Formation | 80°C, 12h, DMF | Excess methyl glycolate (1.5 eq) |
| Imine Formation | 0°C→RT, 6h, THF | Slow addition of acyl chloride |
| Esterification | Methanol reflux, 3h | Acid catalyst (H₂SO₄) |
Challenges in Cyclopropane Integration
The cyclopropane ring’s strain energy necessitates mild reaction conditions to prevent ring-opening side reactions. Recent methodologies leveraging photoredox catalysis have improved yields by enabling room-temperature cyclopropanation .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃): Peaks at δ 7.45–7.32 (m, aromatic H), δ 4.10 (s, OCH₃), and δ 1.55–1.45 (m, cyclopropane CH₂) confirm substituent positions.
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¹³C NMR: Signals at δ 170.2 (C=O ester), δ 165.8 (C=N imine), and δ 12.4 (cyclopropane CH₂) validate connectivity.
Mass Spectrometry
High-resolution ESI-MS displays a molecular ion peak at m/z 308.1285 [M+H]⁺, consistent with the molecular formula C₁₄H₁₃FN₂O₃S.
Table 3: Key Spectroscopic Data
| Technique | Diagnostic Signals | Assignment |
|---|---|---|
| IR (KBr) | 1720 cm⁻¹, 1675 cm⁻¹ | Ester C=O, Imine C=N |
| UV-Vis (MeOH) | λ_max = 265 nm | π→π* transition (thiazole) |
Biological Activity and Mechanism
Anticancer Profiling
In vitro studies on MCF-7 breast cancer cells reveal IC₅₀ values of 18.7 μM, attributed to thiazole-mediated inhibition of tubulin polymerization. The methyl ester group may facilitate prodrug activation in acidic tumor microenvironments.
Chemical Reactivity and Derivatives
Ester Hydrolysis
Under basic conditions (NaOH, H₂O/EtOH), the methyl ester hydrolyzes to the carboxylic acid, enabling conjugation with targeting moieties:
Imine Reduction
Catalytic hydrogenation (H₂, Pd/C) reduces the C=N bond to a C–N single bond, generating a secondary amine derivative with altered pharmacokinetics.
Future Directions
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the cyclopropane and thiazole substituents to optimize potency.
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In Vivo Toxicology: Assessment of metabolic stability and toxicity profiles in animal models.
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Target Identification: Proteomic approaches to elucidate protein targets and mechanisms.
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